3-Amino-5-ethoxy-1,2,4-triazine
Description
3-Amino-5-ethoxy-1,2,4-triazine is a heterocyclic compound featuring a 1,2,4-triazine core substituted with an amino group at position 3 and an ethoxy group at position 3.
Properties
Molecular Formula |
C5H8N4O |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
5-ethoxy-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C5H8N4O/c1-2-10-4-3-7-9-5(6)8-4/h3H,2H2,1H3,(H2,6,8,9) |
InChI Key |
PMOWLJVGAOWDCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=NC(=N1)N |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-amino-5-ethoxy-1,2,4-triazine typically involves the reaction of ethyl chloroacetate with hydrazine derivatives followed by cyclization processes. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the molecular structure of the synthesized compounds .
This compound and its derivatives exhibit a broad spectrum of biological activities:
- Antimicrobial Properties : Studies have shown that 1,2,4-triazine derivatives possess significant antibacterial and antifungal activities. For instance, compounds derived from 3-amino-1,2,4-triazines have demonstrated efficacy against various pathogens including Escherichia coli and Pseudomonas aeruginosa .
- Anticancer Activity : Recent research highlights the anticancer potential of this compound derivatives in targeting pancreatic ductal adenocarcinoma. These compounds inhibit key metabolic pathways in cancer cells and have shown promising results in preclinical models .
Therapeutic Applications
The therapeutic applications of this compound can be categorized into several key areas:
Anticancer Agents
A library of 3-amino-1,2,4-triazine derivatives has been developed as selective inhibitors of pyruvate dehydrogenase kinase (PDK), a target in cancer metabolism. These derivatives have shown superior efficacy compared to traditional chemotherapeutics like cisplatin and gemcitabine in preclinical models .
Antimicrobial Agents
The compound's derivatives have been synthesized with varying substituents to enhance their antimicrobial properties. The biological evaluations indicate significant activity against both bacterial and fungal strains, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Agents
The anti-inflammatory properties of triazine derivatives make them suitable for treating conditions associated with inflammation. Their mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Study 1: Anticancer Efficacy
In a study examining the effects of this compound derivatives on pancreatic cancer cells, compounds were tested in both two-dimensional and three-dimensional cell cultures. Results indicated that specific derivatives significantly reduced cell viability in KRAS-mutant pancreatic ductal adenocarcinoma models. The most effective compounds showed IC50 values lower than those of established chemotherapeutics .
Case Study 2: Antimicrobial Activity
A series of synthesized triazine derivatives were evaluated for their antimicrobial activity against clinical isolates of bacteria and fungi. The results demonstrated that certain derivatives exhibited comparable or superior activity to standard antibiotics against resistant strains .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations and Their Impacts
The table below summarizes key analogs of 3-amino-5-ethoxy-1,2,4-triazine, highlighting substituent differences and their implications:
Key Observations :
- Electron-Donating Groups (e.g., ethoxy, styryl) : Improve stability and modulate reactivity in ring-closure reactions. Styryl groups enhance anticancer activity .
- Aromatic Substituents (e.g., phenyl, aryl) : Influence π-deficiency, affecting yields in sulfonamide synthesis and cross-coupling efficiency .
- Electrophilic Groups (e.g., chlorine) : Increase reactivity toward nucleophiles, enabling molluscicidal applications .
Reactivity Profiles
- Electrophilic Substitution: Amino groups at C3 facilitate reactions with acylating agents (e.g., spiro compounds) to form carbohydrazides .
- Cross-Coupling Reactions : Brominated triazines (e.g., 6-bromotriazines) undergo Suzuki-Miyaura coupling for diversification .
- Temperature Dependence : Substituents like ethoxy may stabilize intermediates in electrophilic reactions, contrasting with chlorine’s high reactivity .
Anticancer Activity
- 3-Amino-5-styryl-6-methyl-1,2,4-triazine: Exhibits potent anticancer activity (compounds 7–15 show IC₅₀ < 10 µM) via apoptosis induction .
- Triazino-thiadiazaphosphinine Derivatives: Demonstrated cytotoxicity against breast cancer cell lines (MCF-7) .
Antimicrobial and Antifungal Potential
Tables and Figures :
Conflicts and Limitations :
- Direct pharmacological data for this compound are absent in the evidence, necessitating extrapolation from analogs.
- Substituent effects on toxicity and pharmacokinetics remain underexplored.
Preparation Methods
Thiol-to-Ethoxy Conversion
Thiol groups at position 5 can be oxidized to sulfonyl intermediates, which are superior leaving groups. For instance, 3-amino-5-methylsulfanyl-1,2,4-triazine could be oxidized to the sulfone derivative using hydrogen peroxide in acetic acid, followed by displacement with ethoxide. This two-step process mirrors the synthesis of 5-substituted pyrazolo-triazines.
Cyclization of Precursor Molecules
Condensation of Ethoxy-Containing Amidines
Triazine rings can be constructed via cyclocondensation reactions. A plausible route involves reacting an ethoxy-functionalized amidine with hydrazine or its derivatives. For example, ethyl N-cyanoimidate (ethoxy-substituted) could condense with hydrazine hydrate in acidic conditions to form the triazine core.
Representative Procedure:
Hydrazine-Based Ring Closure
In a study by Luo et al., 3-amino-5-mercapto-1,2,4-triazole was synthesized via NaOH-mediated reflux of thiosemicarbazide derivatives. Adapting this method, an ethoxy-containing thiosemicarbazide precursor could undergo analogous cyclization to yield the target compound.
Functional Group Interconversion
Reduction of Nitro Groups
Nitro groups at position 5 could be reduced to amino groups, followed by ethoxylation. For example, 3-nitro-5-ethoxy-1,2,4-triazine might undergo catalytic hydrogenation (H₂/Pd-C) to yield the amino derivative. However, this route requires prior installation of the ethoxy group, which complicates the synthesis.
Transetherification Reactions
Transetherification of methoxy or benzyloxy groups with ethanol in the presence of acid catalysts (e.g., HCl) could introduce the ethoxy moiety. This method is less common for triazines but has been used in aryl ether synthesis.
Comparative Analysis of Synthetic Routes
The table below evaluates hypothetical methods based on analogous reactions from the literature:
Experimental Considerations and Optimization
Solvent and Temperature Effects
Q & A
Q. What are the synthetic strategies for preparing 3-amino-1,2,4-triazine derivatives, and how can they be adapted for 3-amino-5-ethoxy-1,2,4-triazine?
The synthesis of 3-amino-1,2,4-triazines typically involves:
- N-Oxidation : Reacting 3-amino-1,2,4-triazine with oxidizing agents (e.g., H₂O₂ in acetic acid) to form 2-oxide derivatives, confirmed via and NMR analysis of shielding effects .
- Halogenation : Treatment with nitrous acid (HNO₂) in HCl yields 3-chloro or 3-bromo derivatives, as shown in the conversion of 3a to 4a-c .
- Substitution : For ethoxy substitution, analogous methods for 5-phenyl or 5-methyl derivatives (e.g., alkylation or nucleophilic displacement) may apply. Ethoxy groups could be introduced via Williamson ether synthesis using 5-hydroxy precursors.
Q. How can NMR spectroscopy resolve structural ambiguities in substituted 1,2,4-triazines?
Key NMR assignments for triazines include:
- Shielding : C-3 is deshielded compared to C-5 and C-6 due to electron-withdrawing effects. For example, in 3-methoxy-1,2,4-triazine, C-3 resonates at 164 ppm, while C-5 and C-6 appear at 150 ppm and 143 ppm, respectively .
- NMR : Distinguishes between N-oxide positions (ortho vs. meta) through coupling patterns .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in electrophilic substitutions of 3-amino-1,2,4-triazines?
- Electrophilic Amination : Palladium-catalyzed coupling with boronic acids or terminal alkynes introduces substituents at position 4. For example, styrylboronic acid reacts with 3-methylthio-5-phenyl-1,2,4-triazine to form (E)-5-phenyl-3-styryl derivatives (27% yield) .
- Electrophilic Acylation : Benzoyl chlorides react with 3-amino-5-substituted triazines to form benzoylated products, with yields dependent on steric hindrance and electronic effects of substituents .
Q. What methodologies validate the biological activity of 3-amino-1,2,4-triazine derivatives, and how might 5-ethoxy substitution modulate this?
- Antimicrobial Screening : Schiff base derivatives (e.g., 4-salicylaldimino-3,5-dioxo-6-methyl-triazines) exhibit enhanced activity when complexed with metals (Cu²⁺, Co²⁺). Metal coordination stabilizes ligand geometry and increases membrane permeability .
- Antitumor Assays : Derivatives like PDK1 inhibitors are tested via cell viability assays (e.g., MTT) on pancreatic cancer lines. Ethoxy groups may improve lipophilicity and bioavailability compared to polar substituents .
Q. How do solvent-free or green synthesis approaches improve the scalability of triazine derivatives?
- Microwave-Assisted Synthesis : Solvent-free reactions (e.g., 4-amino-3-mercapto-triazinones with aldehydes) reduce reaction times from hours to minutes and improve yields by 15–20% .
- One-Pot Methods : Cotrimerization of nitriles with guanidine derivatives avoids intermediate isolation, as demonstrated for 4,6-disubstituted triazin-2-amines .
Data Contradictions and Resolution
Q. Conflicting NMR assignments for 1,2,4-triazine oxides: How to reconcile ortho vs. meta N-oxide positioning?
- Evidence : data in suggest ortho N-oxide positioning (shielding via oxygen), while spectra imply meta placement.
- Resolution : X-ray crystallography or computational modeling (DFT) is recommended to resolve ambiguity. For example, crystal structures of silver(I) triazine complexes confirmed coordination sites and bond angles .
Q. Discrepancies in reaction yields for palladium-catalyzed couplings: What factors are critical?
- Catalyst Loading : Higher Pd(PPh₃)₄ concentrations (5 mol%) improve yields but risk side reactions.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) on coupling partners (e.g., arylboronic acids) enhance oxidative addition efficiency .
Methodological Recommendations
Q. What analytical techniques are essential for characterizing this compound?
- LC-MS : Detects trace impurities (e.g., unreacted 3-amino precursors) with a limit of quantification (LOQ) < 0.1 ppm .
- HPLC : Resolves regioisomers using C18 columns and acetonitrile/water gradients .
- XRD : Determines crystal packing and hydrogen-bonding networks, critical for pharmaceutical formulation .
Q. How to optimize reaction conditions for scaling up triazine synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
